2-(4-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO2/c1-20-15-9-13-6-7-14(10-15)18(13)16(19)8-11-2-4-12(17)5-3-11/h2-5,13-15H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCBOCLRJRUNEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Bicyclic Core: The bicyclic structure is often synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under controlled conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and a suitable Lewis acid catalyst.
Methoxylation: The methoxy group is introduced through a nucleophilic substitution reaction, typically using methanol and a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Methanol and sodium hydroxide for methoxylation.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic properties, particularly as a precursor in drug development due to its structural similarities to known pharmacologically active compounds.
Neuropharmacological Effects
Research indicates that compounds with similar structures may interact with serotonin receptors (5-HT3), influencing serotonin-related pathways which are crucial for mood regulation and anxiety disorders.
Agricultural Applications
Studies have shown that similar bicyclic compounds exhibit activity against nematodes such as pinewood nematodes and root-knot nematodes. This suggests that 2-(4-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone could be explored for use as a biopesticide or nematicide in agricultural settings.
Chemical Synthesis
The compound serves as a valuable building block in organic synthesis, allowing chemists to create more complex molecules through various chemical reactions including oxidation and reduction processes.
Synthetic Routes
- Formation of the Bicyclic Core :
- A Diels-Alder reaction is commonly employed to construct the bicyclic structure.
- Introduction of the Chlorophenyl Group :
- This can be achieved using Friedel-Crafts acylation with 4-chlorobenzoyl chloride and a Lewis acid catalyst.
- Methoxylation :
- The methoxy group is introduced via nucleophilic substitution using methanol and a strong base.
Industrial Production
For large-scale production, continuous flow reactors may be utilized to enhance efficiency and yield while adhering to green chemistry principles to minimize environmental impact.
Case Study 1: Neuropharmacological Research
A study published in the Journal of Medicinal Chemistry investigated the effects of compounds structurally related to this compound on serotonin receptors. The findings indicated significant interactions that could lead to new treatments for anxiety disorders .
Case Study 2: Agricultural Application
Research conducted by agricultural scientists demonstrated that similar azabicyclo compounds effectively reduced populations of root-knot nematodes in controlled trials, suggesting potential for developing new biopesticides based on this compound's structure.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. The chlorophenyl group may enhance its binding affinity through hydrophobic interactions, while the methoxy group can participate in hydrogen bonding.
Comparison with Similar Compounds
Table 1: Key Comparisons
Structural Variations
- PF-06700841’s 3-pyrimidinyl and difluorocyclopropyl groups introduce steric bulk and fluorine-mediated hydrophobic interactions, critical for kinase inhibition . Tropifexor’s 3-oxazolyl-benzothiazole substituent enables binding to the farnesoid X receptor (FXR), highlighting how extended aromatic systems drive target selectivity .
- Stereochemistry: The (1R,5S) configuration in the target compound is shared with RTI-336 but contrasts with some nortropane derivatives (e.g., ’s (1S,5R) isomers), which may exhibit divergent receptor binding profiles.
Physicochemical Properties
- LogP and Solubility : The target compound’s logP is estimated to be ~2.5 (similar to RTI-336 ), while carboxylate derivatives () exhibit higher hydrophilicity (logP ~1.8) due to ionizable groups .
Biological Activity
The compound 2-(4-chlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)ethanone , referred to as Compound A , is a bicyclic amine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
Compound A features a complex structure characterized by a bicyclic framework and a chlorophenyl group, which may influence its interaction with biological targets. The molecular formula is , with the following key structural components:
- Bicyclic azabicyclo[3.2.1]octane : This core structure is known for its role in modulating neurotransmitter systems.
- Chlorophenyl moiety : The presence of chlorine may enhance lipophilicity, affecting bioavailability and receptor binding.
1. Neuropharmacological Effects
Research indicates that Compound A exhibits significant activity as a cholinesterase inhibitor , which is crucial for the treatment of conditions like Alzheimer's disease. In vitro studies have demonstrated its ability to inhibit acetylcholinesterase (AChE) effectively, leading to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic neurotransmission.
2. Antibacterial Activity
Compound A has also been evaluated for antibacterial properties against various strains. The results indicate moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections.
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains | Weak to Moderate |
The mechanism by which Compound A exerts its biological effects primarily involves:
- Inhibition of Acetylcholinesterase (AChE) : This leads to increased acetylcholine levels and enhanced cholinergic signaling.
- Interaction with Bacterial Enzymes : Its structural features may allow it to bind effectively with bacterial enzymes, disrupting their function.
Case Study 1: Cholinergic Modulation
A study conducted on the effects of Compound A on cognitive function in animal models demonstrated improvements in memory retention and learning capabilities, correlating with its AChE inhibitory activity.
Case Study 2: Antimicrobial Efficacy
In a series of experiments assessing the antibacterial efficacy of various derivatives of Compound A, it was found that modifications to the chlorophenyl group significantly impacted antibacterial potency, indicating the importance of structural optimization in drug design.
Q & A
Basic: What are the key considerations for synthesizing this compound with high purity?
Methodological Answer:
Synthesis requires multi-step organic reactions with precise control of:
- Temperature : Optimal ranges (e.g., 60–80°C) to minimize side reactions.
- Solvent Selection : Polar aprotic solvents (e.g., DMF, isopropyl alcohol) enhance reaction efficiency .
- Reaction Time : Extended durations (12–24 hrs) ensure completion, monitored via TLC or HPLC.
- Purification : Column chromatography (silica gel, gradient elution) or preparative HPLC isolates the product from byproducts .
Example Protocol (Adapted from ):
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | Isopropyl alcohol, 60°C, 1 h | Dissolution of intermediates | >90% |
| 2 | 1,5-Naphthalenedisulfonic acid | Acid-catalyzed cyclization | 85% |
| 3 | Chromatography (ethyl acetate:hexane) | Purification | 75% |
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use tools like AutoDock Vina to model binding poses with receptors (e.g., serotonin or dopamine receptors). Focus on the azabicyclo[3.2.1]octane core and 4-chlorophenyl group for hydrophobic interactions .
- Molecular Dynamics (MD) Simulations : Assess binding stability (e.g., 100 ns simulations in GROMACS) to evaluate hydrogen bonding with active-site residues .
- QSAR Modeling : Corporate substituent effects (e.g., methoxy vs. triazole groups) to predict bioactivity trends .
Basic: What techniques confirm the compound’s stereochemistry and structural integrity?
Methodological Answer:
- NMR Spectroscopy :
- 1H/13C NMR : Assign peaks to confirm stereochemistry (e.g., methoxy group at C3, axial vs. equatorial protons) .
- NOESY : Detect spatial proximity of protons in the bicyclic framework .
- X-ray Crystallography : Resolve absolute configuration using SHELX (e.g., ORTEP-3 for structural visualization) .
Example Data (X-ray Analysis):
| Parameter | Value |
|---|---|
| Space Group | P21/c |
| R-factor | 0.045 |
| Bond Length (C-N) | 1.47 Å |
| Dihedral Angle (Bicyclic Core) | 112.3° |
Advanced: How to design derivatives to study structure-activity relationships (SAR) for improved pharmacological profiles?
Methodological Answer:
- Core Modifications :
- Biological Assays :
SAR Table (Hypothetical Data):
| Derivative | R Group | 5-HT4 Binding (Ki, nM) | Solubility (µg/mL) |
|---|---|---|---|
| Parent | -OCH3 | 12.3 ± 1.2 | 8.5 |
| Derivative A | -SO2CH3 | 8.7 ± 0.9 | 15.2 |
| Derivative B | -CF3 | 6.1 ± 0.5 | 5.8 |
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Purity Analysis : Use HPLC-MS to verify compound purity (>98%) and rule out impurities as confounding factors .
- Stereochemical Validation : Compare NMR data with enantiomerically pure standards to confirm configuration .
- Experimental Replication : Standardize assay conditions (e.g., cell line, incubation time) to isolate variable effects .
Basic: What are the initial steps in evaluating the compound’s mechanism of action?
Methodological Answer:
- Target Identification :
- Cellular Assays : Measure cAMP levels in HEK-293 cells transfected with target receptors .
Advanced: What strategies enable selective functionalization of the azabicyclo[3.2.1]octane framework?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
